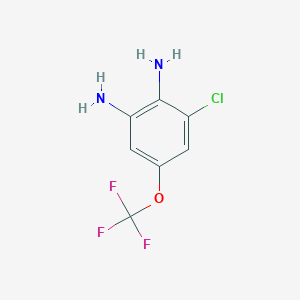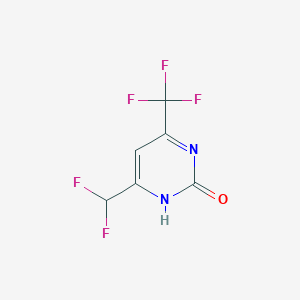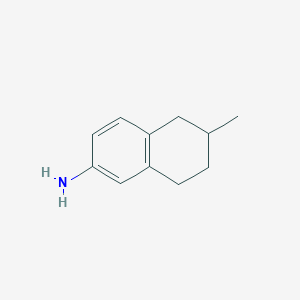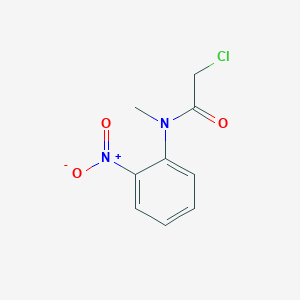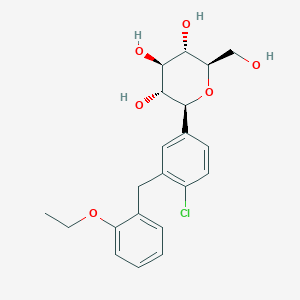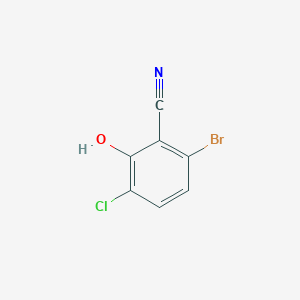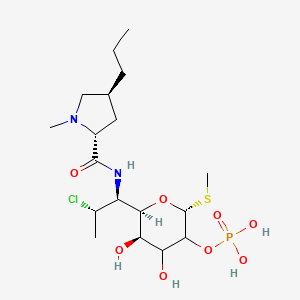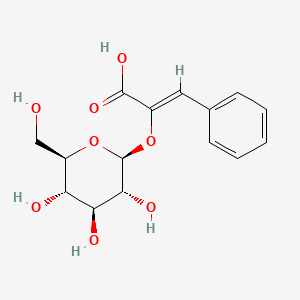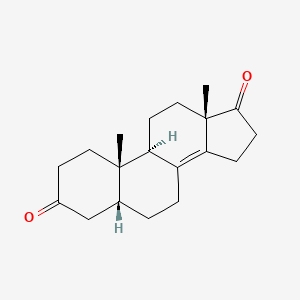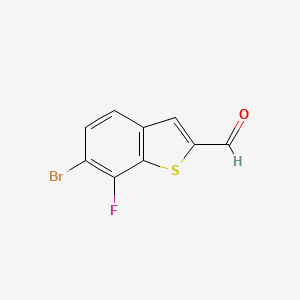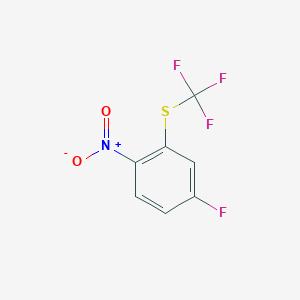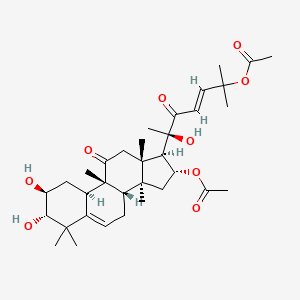
16,25-Di-O-acetylcucurbitacin F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16,25-Di-O-acetylcucurbitacin F: is a natural product belonging to the cucurbitacin family, which are triterpenoid compounds. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties . This compound is specifically isolated from plants like Hemsleya penxianensis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16,25-Di-O-acetylcucurbitacin F typically involves the acetylation of cucurbitacin F. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process . The reaction is carried out under controlled temperatures to ensure the selective acetylation at the 16 and 25 positions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve similar acetylation reactions with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
Types of Reactions
16,25-Di-O-acetylcucurbitacin F can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alcohols.
Scientific Research Applications
16,25-Di-O-acetylcucurbitacin F has several scientific research applications:
Mechanism of Action
The mechanism of action of 16,25-Di-O-acetylcucurbitacin F involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
16,25-Di-O-acetylcucurbitacin F is unique among cucurbitacins due to its specific acetylation pattern. Similar compounds include:
Cucurbitacin B: Known for its potent anticancer properties.
Cucurbitacin E: Known for its anti-inflammatory and anticancer activities.
16-O-acetylcucurbitacin F: Similar to this compound but with acetylation only at the 16 position.
These compounds share similar biological activities but differ in their specific chemical structures and acetylation patterns, which can influence their potency and selectivity.
Properties
Molecular Formula |
C34H50O9 |
|---|---|
Molecular Weight |
602.8 g/mol |
IUPAC Name |
[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-6-acetyloxy-2-hydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,3-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl] acetate |
InChI |
InChI=1S/C34H50O9/c1-18(35)42-23-16-31(7)24-12-11-20-21(15-22(37)28(40)30(20,5)6)33(24,9)26(39)17-32(31,8)27(23)34(10,41)25(38)13-14-29(3,4)43-19(2)36/h11,13-14,21-24,27-28,37,40-41H,12,15-17H2,1-10H3/b14-13+/t21-,22+,23-,24+,27+,28-,31+,32-,33+,34+/m1/s1 |
InChI Key |
FQLRNWNAMWVQJN-IIBWBUBLSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@]2([C@@H]3CC=C4[C@H]([C@@]3(C(=O)C[C@@]2([C@H]1[C@](C)(C(=O)/C=C/C(C)(C)OC(=O)C)O)C)C)C[C@@H]([C@H](C4(C)C)O)O)C |
Canonical SMILES |
CC(=O)OC1CC2(C3CC=C4C(C3(C(=O)CC2(C1C(C)(C(=O)C=CC(C)(C)OC(=O)C)O)C)C)CC(C(C4(C)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



